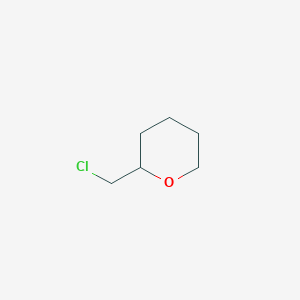

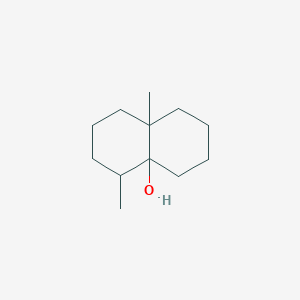

2-(Chloromethyl)tetrahydro-2H-pyran

Overview

Description

The compound "2-(Chloromethyl)tetrahydro-2H-pyran" is a chemical structure that is part of various synthetic pathways for producing pharmacologically relevant compounds and intermediates. The papers provided discuss different synthetic methods and reactions involving structurally related tetrahydro-2H-pyran derivatives, which are valuable in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives is a topic of interest in several studies. One approach for the preparation of a complex tetrahydro-2H-pyran derivative is described, where the target compound is synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene in four steps, avoiding undesired ortho-products . Another study presents a novel cascade strategy for the synthesis of tetrahydrospiro[chroman-2,4'-pyran] derivatives, which proceeds smoothly under mild conditions and is highly stereoselective . Additionally, a one-pot three-component synthesis of tetrahydrobenzo[b]pyran derivatives is reported, utilizing 2,2,2-trifluoroethanol as a metal-free and reusable medium .

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives is crucial for their reactivity and potential applications. The studies do not directly address the molecular structure of "this compound," but they do provide insights into the structural aspects of related compounds. For instance, the stereoselective synthesis of spirochroman scaffolds suggests a precise control over the molecular configuration .

Chemical Reactions Analysis

The reactivity of tetrahydro-2H-pyran derivatives is explored in several reactions. One paper describes the reaction of a related compound, 2-chloromethyl-5-hydroxy-4H-pyran-4-one, with secondary amines, leading to products of nucleophilic substitution . Another study investigates the reaction of 2-methyl-5,6-dihydro-2H-pyran with dichlorocarbene, resulting in products of addition and insertion reactions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "this compound," they do highlight the properties of closely related compounds. These properties are often inferred from the reactivity and synthesis outcomes, such as the use of 2,2,2-trifluoroethanol as a solvent suggesting solubility and reaction medium preferences . The stereoselectivity and regioselectivity observed in the synthesis methods also imply specific chemical behaviors of the tetrahydro-2H-pyran scaffold .

Scientific Research Applications

Catalysis and Synthesis : A FeCl3-catalyzed Prins cyclization reaction has been developed using β-sulfonamidoallenes or β-allenols with aldehydes to synthesize derivatives like 3-chloromethyl-1,2,5,6-tetrahydro-1H-pyridine and 3-chloromethyl-5,6-dihydro-2H-pyran. This reaction is highly selective due to the stability of the allyl cation intermediate (Cheng, Tang, & Ma, 2013).

Educational Applications in Organic Chemistry : Tetrahydro-2-(2-propynyloxy)-2H-pyran has been used in educational settings to demonstrate concepts like Markownikov Addition, the formation of a THP-ether protecting group, and advanced 1H-NMR phenomena (Brisbois, Batterman, & Kragerud, 1997).

Complexation with Metals : Compounds like 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran have been synthesized and their reactions with metals like iodine, ruthenium, copper, and mercury have been studied. These reactions are used to understand the bonding and structural characteristics of these complexes (Singh et al., 2001).

Pyrolysis Studies : The kinetics and mechanism of the pyrolysis of tetrahydropyranyl phenoxy ethers, including 2-(4-cyanophenoxy)tetrahydro-2H-pyran, have been investigated. These studies contribute to understanding the thermal decomposition processes of these compounds (Álvarez-Aular et al., 2018).

Cytotoxicity Studies : Functionalized tetrahydropyran and dihydropyran derivatives, synthesized through Prins-type cyclization, have been evaluated for cytotoxicity against human solid tumor cells. This research aids in the exploration of new leads for chemical modifications and biological studies in cancer research (Miranda et al., 2006).

Protection of Alcohols and Phenols : Studies on the protection of alcohols and phenols using compounds like 3,4-dihydro-2H-pyran have been conducted. These studies are significant for understanding catalytic activities and developing efficient methods for the protection of sensitive functional groups in organic synthesis (Zadehahmadi et al., 2015).

Safety and Hazards

This compound is classified as a flammable liquid (class 3) and can cause eye irritation, skin irritation, and may cause respiratory irritation . The flash point is 55 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

2-(Chloromethyl)tetrahydro-2H-pyran is a chemical compound used in organic synthesis studies It’s often used as a reagent in chemical reactions, suggesting its targets could be a wide range of organic compounds depending on the specific reaction .

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, possibly acting as a nucleophile or electrophile depending on the reaction conditions .

Biochemical Pathways

As a reagent, its role in biochemical pathways would largely depend on the specific synthesis or reaction it’s being used in .

Result of Action

The result of the action of this compound would depend on the specific chemical reaction it’s used in. As a reagent, it contributes to the formation of new compounds in organic synthesis .

properties

IUPAC Name |

2-(chloromethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYKTTGONDVGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864835 | |

| Record name | 2-(Chloromethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18420-41-2 | |

| Record name | 2H-Pyran, 2-(chloromethyl)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18420-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)